Tert-butyl 2-amino-3-ethoxy-6-fluorobenzoate
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Overview
Description
Tert-butyl 2-amino-3-ethoxy-6-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, an amino group, an ethoxy group, and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-ethoxy-6-fluorobenzoate typically involves multi-step organic reactions. One common method is the esterification of 2-amino-3-ethoxy-6-fluorobenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Another approach involves the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a metal catalyst to achieve the esterification of the corresponding benzoic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the benzoic acid derivative, providing a more sustainable and scalable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-3-ethoxy-6-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for ester hydrolysis.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, replacing the amino group with an alkyl group forms an alkylated benzoate.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Hydrolysis: Formation of 2-amino-3-ethoxy-6-fluorobenzoic acid and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 2-amino-3-ethoxy-6-fluorobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-ethoxy-6-fluorobenzoate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds or ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-amino-3-ethoxybenzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Tert-butyl 2-amino-6-fluorobenzoate: Lacks the ethoxy group, which may influence its solubility and interaction with other molecules.
Ethyl 2-amino-3-ethoxy-6-fluorobenzoate: Has an ethyl ester group instead of a tert-butyl ester, which may affect its stability and reactivity.
Uniqueness
Tert-butyl 2-amino-3-ethoxy-6-fluorobenzoate is unique due to the combination of functional groups it possesses. The presence of the tert-butyl ester group provides steric hindrance, which can influence the compound’s reactivity and stability. The fluorine atom enhances its electron-withdrawing properties, affecting its chemical behavior and potential biological activity .
Properties
IUPAC Name |
tert-butyl 2-amino-3-ethoxy-6-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3/c1-5-17-9-7-6-8(14)10(11(9)15)12(16)18-13(2,3)4/h6-7H,5,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFDMEJMJNUJMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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